2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide
Description
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5S/c21-15-2-1-3-16(22)20(15)6-9-26(23,24)18-14-10-17-19(12-14)11-13-4-7-25-8-5-13/h10,12-13,18H,1-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEELSBAUVDAGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NC2=CN(N=C2)CC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide is the protein cereblon (CRBN). Cereblon is a substrate receptor of the E3 ubiquitin ligase complex, which plays a crucial role in various cellular processes, including protein homeostasis and cell cycle regulation.
Mode of Action
This compound acts as a modulator of cereblon activity. It selectively modulates the degradation of GSPT1 protein, a key regulator of the G1 to S phase transition in the cell cycle. This modulation leads to changes in cellular proliferation, particularly in cancer cells.
Biochemical Pathways
The compound this compound affects the ubiquitin-proteasome pathway. By modulating cereblon activity, it influences the ubiquitination and subsequent degradation of target proteins. This can lead to alterations in various downstream cellular processes, including cell cycle progression and apoptosis.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on protein degradation. By modulating the activity of cereblon, it can influence the degradation of specific proteins, leading to changes in cellular processes such as cell cycle progression and apoptosis. This can result in the inhibition of uncontrolled cellular proliferation, such as in cancer cells.
Biological Activity
The compound 2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide is a novel chemical entity that has garnered attention for its potential therapeutic applications. This article reviews its biological activities, focusing on its mechanisms of action, efficacy in various assays, and potential clinical implications.
Chemical Structure
The compound has a complex structure characterized by:
- A piperidine ring with two carbonyl groups (dioxopiperidine).
- A pyrazole moiety linked to an oxan ring through a methyl group.
- A sulfonamide functional group.
The structural formula can be represented as follows:
Research indicates that the compound exhibits multiple mechanisms of action, primarily through modulation of cellular pathways involved in inflammation and cell proliferation.
- Cytokine Modulation : The compound has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammatory responses. This activity is crucial for potential applications in treating inflammatory diseases .
- Cell Cycle Arrest : In vitro studies have demonstrated that the compound induces G0/G1 phase arrest in cancer cell lines, inhibiting their proliferation. This effect is dose-dependent and suggests a therapeutic potential in oncology .
- Apoptosis Induction : The compound has been observed to promote apoptosis in specific cancer cell lines, such as NCI-H929, by activating caspase pathways. This mechanism enhances its efficacy as an anticancer agent .
Biological Activity Assays
The biological activity of the compound has been evaluated through various assays:
1. Antiproliferative Activity
Table 1 summarizes the antiproliferative effects against selected cancer cell lines:
2. TNF-α Inhibition
The ability of the compound to inhibit TNF-α production was assessed in LPS-stimulated human peripheral blood mononuclear cells (PBMCs):
Case Studies
Several studies have explored the therapeutic implications of this compound:
Study 1: Anticancer Efficacy
In a study assessing the effects on multiple myeloma cells, the compound demonstrated significant apoptotic effects comparable to established therapies like lenalidomide. The results indicated that treatment with the compound resulted in increased early and late apoptosis rates .
Study 2: Inflammatory Response
Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce TNF-α levels in animal models, suggesting potential for treating autoimmune conditions .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new synthetic pathways.
Biology
Biologically, the compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Studies suggest that it may interact with specific molecular targets, inhibiting their activity or modulating their function. This could influence biological processes such as cell proliferation and inflammation.
Medicine
In medicinal chemistry, the compound shows promise in treating diseases like cancer and inflammation. Its sulfonamide moiety is known for therapeutic applications, particularly in antibacterial agents and anti-inflammatory drugs. Research indicates that derivatives of this compound may possess favorable pharmacological profiles.
Case Studies and Research Findings
Several studies highlight the efficacy of similar compounds in various biological contexts:
- Enzyme Inhibition : A study demonstrated that pyrazole derivatives exhibit significant inhibitory activity against specific enzymes involved in inflammatory pathways .
- Cancer Treatment : Research on sulfonamide derivatives indicated their potential as anticancer agents by targeting androgen receptors in prostate cancer models .
- Drug Development : A recent investigation into structurally similar compounds identified promising candidates that exhibited low micromolar IC50 values against target enzymes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Differences and Similarities
| Compound Name | Core Substituent 1 | Core Substituent 2 | Key Functional Group | Potential Target/Activity |
|---|---|---|---|---|
| 2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide | 2,6-Dioxopiperidin-1-yl | 1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-yl | Sulfonamide | Cereblon/PROTACs, kinase inhibition |
| 2-(4,4-difluoropiperidin-1-yl)-N-((1S,3R,4S)-3-ethyl-4-pyrrolotriazolopyrazinyl)ethanesulfonamide | 4,4-Difluoropiperidin-1-yl | (1S,3R,4S)-3-Ethyl-pyrrolotriazolopyrazinyl cyclopentyl | Sulfonamide | Kinase inhibition (e.g., JAK/STAT) |
| N-((1S,3R,4S)-3-ethyl-4-pyrrolotriazolopyrazinyl)-2-(2H-1,2,3-triazol-2-yl)ethanesulfonamide | 2H-1,2,3-Triazol-2-yl | (1S,3R,4S)-3-Ethyl-pyrrolotriazolopyrazinyl cyclopentyl | Sulfonamide | Anticancer/antiviral activity |
Key Observations :
Dioxopiperidin vs. Example: Dioxopiperidines are critical in immunomodulatory imide drugs (e.g., lenalidomide), while difluorinated piperidines are common in kinase inhibitors to modulate selectivity.
Pyrazole vs. Pyrrolotriazolopyrazinyl Scaffolds :
- The 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl group in the target compound offers a conformationally flexible tetrahydropyran substituent, which may improve solubility. Comparatively, the pyrrolotriazolopyrazinyl moiety in the analogs (from the patent) introduces a rigid, planar heterocycle, likely enhancing DNA intercalation or kinase binding.
Sulfonamide Linker: All compounds retain the sulfonamide linker, which is known to stabilize protein-ligand interactions via hydrogen bonding. However, the substituents adjacent to the sulfonamide (e.g., triazole vs. piperidine) dictate target specificity.
Pharmacokinetic and Binding Affinity Data (Hypothetical)
Table 2: Comparative Pharmacokinetic Profiles
| Compound | LogP | Solubility (µM) | Plasma Stability (t₁/₂, h) | CYP3A4 Inhibition (IC₅₀) |
|---|---|---|---|---|
| Target Compound | 1.8 | 120 | >24 | >50 µM |
| 2-(4,4-difluoropiperidin-1-yl)-N-...ethanesulfonamide | 2.5 | 85 | 12 | 15 µM |
| N-...-2-(2H-1,2,3-triazol-2-yl)ethanesulfonamide | 1.2 | 200 | 6 | >100 µM |
Notes:
- The target compound’s lower LogP (1.8) and higher solubility (120 µM) reflect the oxan-4-ylmethyl group’s polarity, whereas the difluoropiperidine analog’s higher LogP (2.5) aligns with its lipophilic fluorine atoms.
- Plasma stability >24 hours suggests resistance to esterase or protease cleavage, critical for oral bioavailability.
Research Findings and Mechanistic Insights
- Target Compound : Likely acts as a CRBN-binding PROTAC due to the dioxopiperidine motif, enabling recruitment of E3 ligases for protein degradation. This is supported by structural analogs like thalidomide derivatives.
- Kinase Inhibitor Analogs : The difluoropiperidine-containing compound may inhibit kinases such as JAK2 or BTK, as fluorinated piperidines are common in kinase inhibitor scaffolds (e.g., ibrutinib).
- Triazole Derivatives : The triazole-substituted analog’s antiviral/anticancer activity may stem from its ability to chelate metal ions or intercalate into DNA/RNA.
Q & A
Q. How can interdisciplinary collaboration enhance research on this compound’s environmental fate?
- Methodology :
- Atmospheric modeling : Partner with environmental chemists to simulate degradation pathways using software like EPI Suite .
- Ecotoxicity assays : Collaborate with biologists to evaluate aquatic toxicity via Daphnia magna or algae models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
